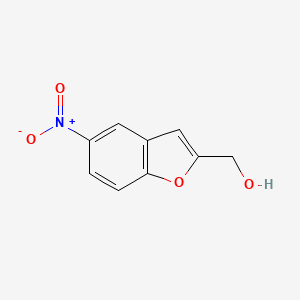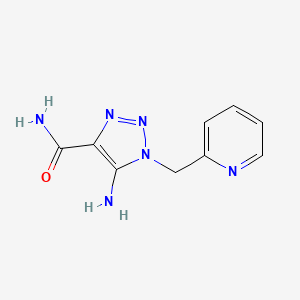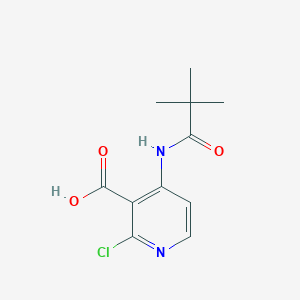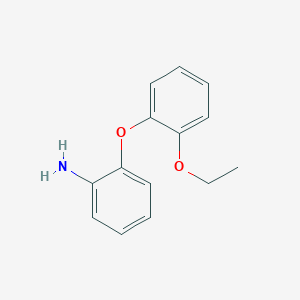![molecular formula C7H8N2O3S2 B1328214 (4Z)-2-méthyl-2,3-dihydro-4H-thiéno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxyde CAS No. 1030422-56-0](/img/structure/B1328214.png)
(4Z)-2-méthyl-2,3-dihydro-4H-thiéno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazinone ring, and an oxime functional group. The presence of sulfur and nitrogen atoms in the ring structure contributes to its diverse chemical reactivity and potential biological activities.
Applications De Recherche Scientifique
(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation and oximation steps. The reaction conditions often require the use of strong acids or bases, and the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the oxime group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted thiazines.
Mécanisme D'action
The mechanism of action of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide involves its interaction with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the ring structure can form hydrogen bonds and π-π interactions with biological molecules, leading to inhibition or modulation of their activity. The oxime group can also participate in nucleophilic or electrophilic reactions, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Investigated as PI3Kδ inhibitors with potential anticancer properties.
Uniqueness
(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide is unique due to its specific ring structure and the presence of an oxime group, which imparts distinct chemical reactivity and biological activity compared to other thiazine derivatives.
Propriétés
IUPAC Name |
(NZ)-N-(2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S2/c1-9-4-5(8-10)7-6(2-3-13-7)14(9,11)12/h2-3,10H,4H2,1H3/b8-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSHEYUKKVEEC-YVMONPNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=NO)C2=C(S1(=O)=O)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=N/O)/C2=C(S1(=O)=O)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)


![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)


![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)
